(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a prop-2-yn-1-yloxy group, all attached to an imidazolidine-2,4-dione core. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Ethoxylation: Addition of the ethoxy group.
Propargylation: Attachment of the prop-2-yn-1-yloxy group.
Formation of the imidazolidine-2,4-dione core: This step involves cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of (5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, it can disrupt cellular processes by interfering with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water
Uniqueness
(5E)-5-{[2-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which impart distinctive chemical reactivity and potential applications. Unlike simpler compounds, its structure allows for a broader range of chemical modifications and interactions, making it a versatile tool in research and industry.
Properties
Molecular Formula |
C15H13BrN2O4 |
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Molecular Weight |
365.18 g/mol |
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H13BrN2O4/c1-3-5-22-13-8-10(16)9(7-12(13)21-4-2)6-11-14(19)18-15(20)17-11/h1,6-8H,4-5H2,2H3,(H2,17,18,19,20)/b11-6+ |
InChI Key |
BFVGKGWXNVHPNF-IZZDOVSWSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC#C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)OCC#C |
Origin of Product |
United States |
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